5,6-Quinoxalinediamine
Overview
Description
5,6-Quinoxalinediamine , also known as quinoxaline-5,6-diamine , is a chemical compound with the molecular formula C₈H₈N₄. It belongs to the quinoxaline family and exhibits interesting physicochemical and biological properties. Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring. The 5,6-diamine substitution pattern gives rise to unique characteristics.
Synthesis Analysis
The synthesis of 5,6-quinoxalinediamine involves various methods, including cyclization reactions. One common approach is the condensation of o-phenylenediamine (1,2-diaminobenzene) with 1,2-dicarbonyl compounds (such as diketones or α-diketones). The reaction typically occurs under acidic or basic conditions, leading to the formation of the quinoxaline ring system. Researchers have explored modifications and variations in the synthetic route to optimize yields and purity.
Molecular Structure Analysis
The molecular structure of 5,6-quinoxalinediamine consists of a planar quinoxaline ring with amino groups at positions 5 and 6. The nitrogen atoms in the ring contribute to its aromaticity and electronic properties. The compound’s geometry, bond lengths, and angles have been extensively studied using computational methods (such as density functional theory) and X-ray crystallography.
Chemical Reactions Analysis
5,6-Quinoxalinediamine participates in various chemical reactions, including oxidation, reduction, and substitution. Functionalization at the amino groups allows for the introduction of diverse substituents, leading to derivatives with altered properties. Researchers have investigated its reactivity with electrophiles, nucleophiles, and metal complexes.
Physical And Chemical Properties Analysis
- Melting Point : The melting point of 5,6-quinoxalinediamine is approximately X°C.
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents (e.g., ethanol, chloroform).
- Color : The compound appears as a pale yellow crystalline solid.
- UV-Vis Absorption : Its UV-Vis spectrum shows characteristic absorption bands in the UV range.
Safety And Hazards
- Toxicity : 5,6-Quinoxalinediamine may exhibit toxicity, especially if ingested or inhaled. Proper handling and protective equipment are essential.
- Environmental Impact : Disposal should follow regulations to prevent environmental contamination.
- Health Risks : Prolonged exposure may cause skin irritation or allergic reactions.
Future Directions
- Biological Studies : Investigate its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities.
- Derivatives : Synthesize and evaluate novel derivatives with improved properties.
- Computational Modeling : Use computational tools to predict interactions with biological targets.
properties
IUPAC Name |
quinoxaline-5,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXWWSVHGUNCAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357161 | |
Record name | 5,6-QUINOXALINEDIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Quinoxalinediamine | |
CAS RN |
57436-95-0 | |
Record name | 5,6-QUINOXALINEDIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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